molecular formula C10H22NO3P B12521528 (1-Amino-4-tert-butylcyclohexyl)phosphonic acid CAS No. 653593-91-0

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid

Katalognummer: B12521528
CAS-Nummer: 653593-91-0
Molekulargewicht: 235.26 g/mol
InChI-Schlüssel: GCVSPCMDRHEGFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid is a chemical compound characterized by the presence of an amino group, a tert-butyl group, and a phosphonic acid group attached to a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4-tert-butylcyclohexyl)phosphonic acid typically involves the reaction of tert-butylcyclohexylamine with a phosphonic acid derivative. One common method is the reaction of tert-butylcyclohexylamine with phosphorous acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the phosphonic acid group may yield phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (1-Amino-4-tert-butylcyclohexyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can chelate metal ions or interact with enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1-Amino-4-methylcyclohexyl)phosphonic acid
  • (1-Amino-4-ethylcyclohexyl)phosphonic acid
  • (1-Amino-4-isopropylcyclohexyl)phosphonic acid

Uniqueness

(1-Amino-4-tert-butylcyclohexyl)phosphonic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with smaller alkyl groups.

Eigenschaften

CAS-Nummer

653593-91-0

Molekularformel

C10H22NO3P

Molekulargewicht

235.26 g/mol

IUPAC-Name

(1-amino-4-tert-butylcyclohexyl)phosphonic acid

InChI

InChI=1S/C10H22NO3P/c1-9(2,3)8-4-6-10(11,7-5-8)15(12,13)14/h8H,4-7,11H2,1-3H3,(H2,12,13,14)

InChI-Schlüssel

GCVSPCMDRHEGFO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)(N)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.